AZD-1236

Description

AZD-1236 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

IUPAC Name |

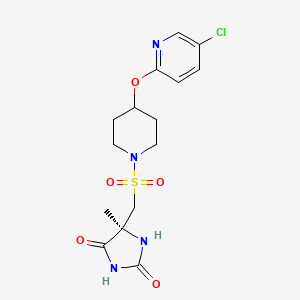

(5S)-5-[[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]sulfonylmethyl]-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN4O5S/c1-15(13(21)18-14(22)19-15)9-26(23,24)20-6-4-11(5-7-20)25-12-3-2-10(16)8-17-12/h2-3,8,11H,4-7,9H2,1H3,(H2,18,19,21,22)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJFBTPHDHUUPU-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647184 | |

| Record name | (5S)-5-({4-[(5-Chloropyridin-2-yl)oxy]piperidine-1-sulfonyl}methyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459814-89-2, 459814-90-5 | |

| Record name | AZD-1236 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459814892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-1236 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (5S)-5-({4-[(5-Chloropyridin-2-yl)oxy]piperidine-1-sulfonyl}methyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-1236 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4OQY51WZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to AZD-1236: A Selective MMP-9 and MMP-12 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1236 is an orally administered, potent, and selective dual inhibitor of matrix metalloproteinases (MMPs) -9 and -12.[1][2][3] These enzymes are key mediators in extracellular matrix remodeling and are implicated in the pathogenesis of various inflammatory and degenerative diseases.[1][4] Initially developed by AstraZeneca for the treatment of Chronic Obstructive Pulmonary Disease (COPD), its therapeutic potential has since been explored in other indications, including spinal cord injury and stroke, due to its role in modulating inflammatory responses and tissue damage. This document provides a comprehensive technical overview of this compound, its primary targets, and the experimental evidence supporting its mechanism of action.

Primary Targets and Mechanism of Action

The primary targets of this compound are two closely related zinc-dependent endopeptidases from the MMP family:

-

Matrix Metalloproteinase-9 (MMP-9): Also known as gelatinase B, MMP-9 is involved in the breakdown of type IV collagen, a major component of basement membranes. Its activity is crucial for tissue remodeling, but its overexpression is associated with pathological processes such as inflammation, tissue damage, and the breakdown of the blood-brain barrier.

-

Matrix Metalloproteinase-12 (MMP-12): Also known as macrophage elastase, MMP-12 is primarily secreted by macrophages and is potent in degrading elastin. Its activity is linked to the pathogenesis of emphysema in COPD and is also implicated in inflammatory responses in other tissues.

By selectively inhibiting both MMP-9 and MMP-12, this compound aims to attenuate the pathological tissue destruction and neuroinflammation associated with their excessive activity.

Signaling Pathway of MMP-9 and MMP-12 in Neuroinflammation

The diagram below illustrates the general signaling pathway leading to neuroinflammation and tissue damage mediated by MMP-9 and MMP-12, and the point of intervention for this compound. In response to injury or inflammatory stimuli, resident immune cells and other cell types upregulate the expression and release of MMP-9 and MMP-12. These enzymes then degrade components of the extracellular matrix and the blood-brain barrier, facilitating the infiltration of peripheral immune cells, which in turn release more pro-inflammatory cytokines and chemokines, perpetuating the inflammatory cycle and leading to neuronal damage.

Preclinical and Clinical Data

This compound has been evaluated in both preclinical models and human clinical trials. The following tables summarize the key quantitative findings from these studies.

Table 1: Overview of Clinical Trials for this compound in COPD

| Study Identifier | Phase | Number of Patients | Dosage | Duration | Key Findings | Reference |

| NCT00559410 | IIa | 74 | 75 mg twice daily | 6 weeks | Generally well-tolerated with an acceptable safety profile. No significant effect on lung function or biomarkers compared to placebo. | |

| NCT00624458 | IIa | 55 | 75 mg twice daily | 6 weeks | Generally well-tolerated. No significant clinical efficacy demonstrated, but a possible, non-statistically significant reduction in urinary desmosine was observed. |

Table 2: Preclinical Efficacy of this compound in Spinal Cord Injury (Animal Models)

| Animal Model | Injury Type | Treatment Regimen | Key Outcomes | Reference |

| Mouse | Dorsal column crush | 3 days post-injury | Promoted dorsal column axon regeneration and sparing. | |

| Animal Models | Spinal cord compression | Started within 24 hours post-injury, continued for 3 days | 80% preservation in nerve function; 85% improvement in movement and sensation. |

Experimental Protocols

Phase IIa Clinical Trial in COPD (NCT00624458)

Objective: To evaluate the effect of this compound on biomarkers of inflammation and lung tissue degradation in patients with moderate-to-severe COPD.

Methodology:

-

Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: 55 male and female patients aged ≥40 years with stable moderate-to-severe COPD.

-

Procedure: Following a 2-6 week washout period for previous medications, patients were randomized to receive either 75 mg of this compound orally twice daily or a matching placebo for 6 weeks.

-

Primary Variables: Differential cell count and TNF-α levels in induced sputum, and 24-hour urinary desmosine excretion.

-

Secondary Variables: A range of exploratory biomarkers in induced sputum, blood, and urine; lung function; Clinical COPD Questionnaire (CCQ) responses; and diary records of symptoms, adverse events, and use of rescue medication.

Future Directions

While the initial clinical trials in COPD did not demonstrate significant efficacy, the preclinical data in acute neurological injuries, such as spinal cord injury and stroke, are promising. The ability of this compound to mitigate the breakdown of the blood-brain barrier and reduce neuroinflammation suggests its potential as a repurposed drug for these indications. Further preclinical studies to determine optimal dosing and treatment windows, followed by well-designed clinical trials in these patient populations, are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Safety and tolerability of an oral MMP-9 and -12 inhibitor, AZD1236, in patients with moderate-to-severe COPD: a randomised controlled 6-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of an oral MMP-9 and -12 inhibitor, AZD1236, on biomarkers in moderate/severe COPD: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

AZD-1236: A Technical Overview of a Selective MMP-9/MMP-12 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1236 is a potent and selective, orally bioavailable inhibitor of matrix metalloproteinase-9 (MMP-9) and matrix metalloproteinase-12 (MMP-12), developed by AstraZeneca. These two enzymes are key mediators in extracellular matrix remodeling and inflammatory processes implicated in the pathogenesis of various diseases, including Chronic Obstructive Pulmonary Disease (COPD) and spinal cord injury. This technical guide provides an in-depth overview of the development history of this compound, detailing its mechanism of action, preclinical pharmacology, and clinical trial findings.

Core Compound Details

| Property | Value | Source |

| Mechanism of Action | Selective inhibitor of MMP-9 and MMP-12 | [1][2] |

| Developer | AstraZeneca | [2] |

| Initial Therapeutic Target | Chronic Obstructive Pulmonary Disease (COPD) | [1][3] |

| Later Investigational Use | Spinal Cord Injury | |

| Development Status for COPD | Discontinued |

Preclinical Pharmacology

In Vitro Activity

This compound demonstrated potent and selective inhibition of human MMP-9 and MMP-12.

| Target | IC50 (nM) | Selectivity vs. MMP-2 | Selectivity vs. MMP-13 | Selectivity vs. other MMPs |

| MMP-9 | 4.5 | >10-fold | >10-fold | >350-fold |

| MMP-12 | 6.1 | >10-fold | >10-fold | >350-fold |

Data sourced from Probechem Biochemicals.

Animal Models

Lung Injury Models:

In preclinical rodent models of lung injury, this compound showed promising activity. In a rat model where lung hemorrhage and inflammation were induced by human MMP-12, oral administration of this compound at 0.81 mg/kg resulted in an approximate 80% inhibition of these effects. Furthermore, in a mouse model of tobacco smoke-induced inflammation, this compound was effective in abolishing the infiltration of macrophages into the bronchoalveolar lavage (BAL) fluid.

Spinal Cord Injury Models:

More recently, the therapeutic potential of this compound has been explored in animal models of spinal cord injury. In these studies, treatment with this compound demonstrated significant neuroprotective and regenerative effects.

| Outcome | Result |

| Nerve Function Preservation | 80% |

| Improvement in Movement and Sensation | 85% |

Data sourced from Healthesystems.

Clinical Development for COPD

This compound progressed to Phase IIa clinical trials for the treatment of moderate-to-severe COPD. Two key studies, a safety and tolerability trial and a biomarker study, were conducted.

Clinical Trial Design and Demographics

| Study Parameter | Description |

| Study Design | Multinational, randomized, double-blind, placebo-controlled, parallel-group |

| Patient Population | Men and women aged ≥40 years with stable moderate-to-severe COPD |

| Treatment | This compound 75 mg twice daily for 6 weeks |

| Comparator | Matching placebo |

| Number of Patients | 74 (Safety and Tolerability Study), 55 (Biomarker Study) |

Data sourced from Magnussen H, et al. and Dahl R, et al.

Clinical Trial Results

The primary outcome of the clinical development program in COPD was that this compound was generally well-tolerated. However, the studies failed to demonstrate statistically significant efficacy on key clinical endpoints.

Safety and Tolerability:

The incidence of adverse events was similar between the this compound and placebo groups. The most common adverse events reported were COPD exacerbations, headache, and viral infections. One serious adverse event of interstitial nephritis, considered related to treatment, was reported in the this compound group.

Efficacy:

| Endpoint | Outcome |

| Lung Function (Spirometry) | No significant effect compared to placebo. |

| 6-Minute Walk Test (6MWT) | No significant effect compared to placebo. |

| BODE Index | No significant effect compared to placebo. |

| Biomarkers | No significant effect on most biomarkers compared to placebo. A possible, but not statistically significant, reduction in urinary desmosine and a reduction in the number and percentage of lymphocytes in sputum and blood were observed with this compound. |

| Patient-Reported Outcomes (CCQ, PEF, COPD symptoms) | No meaningful differences compared to placebo. |

The lack of therapeutic efficacy in these short-term studies led to the discontinuation of this compound development for COPD.

Experimental Protocols

MMP-9 IC50 Determination Assay (General Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against MMP-9.

Materials:

-

Recombinant human pro-MMP-9

-

APMA (p-aminophenylmercuric acetate) for activation

-

Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorometer

Procedure:

-

Activate pro-MMP-9: Incubate pro-MMP-9 with APMA (final concentration 1-2 mM) in assay buffer at 37°C for 2-4 hours.

-

Prepare inhibitor dilutions: Serially dilute the test compound in assay buffer to achieve a range of concentrations. Ensure the final DMSO concentration is ≤1%.

-

Assay reaction: In the 96-well plate, add the activated MMP-9 enzyme to wells containing the various concentrations of the test compound or vehicle control. Incubate at 37°C for 30 minutes.

-

Substrate addition: Add the fluorogenic MMP-9 substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence measurement: Immediately begin monitoring the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm and 393 nm) over time using a fluorometer.

-

Data analysis: Calculate the initial reaction velocities (v) from the linear portion of the fluorescence curves. Plot the percentage of inhibition [(v_control - v_inhibitor) / v_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Elastase-Induced Lung Injury Model in Mice (General Protocol)

This protocol outlines a general procedure for inducing lung injury in mice using elastase, a model relevant to the study of emphysema.

Materials:

-

Porcine pancreatic elastase (PPE)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Microsprayer or similar intratracheal instillation device

-

Male C57BL/6 mice (8-10 weeks old)

Procedure:

-

Anesthesia: Anesthetize the mice using the chosen anesthetic agent.

-

Intratracheal Instillation: Position the anesthetized mouse in a supine position on an angled board. Visualize the trachea via transillumination of the neck. Insert the microsprayer into the trachea and deliver a single dose of PPE (e.g., 0.2-0.5 units in 50 µL of sterile saline) into the lungs. Control animals receive saline only.

-

Recovery: Allow the mice to recover from anesthesia on a warming pad.

-

Treatment: Administer the test compound (this compound) or vehicle orally at the desired dose and frequency, starting at a predetermined time point relative to the elastase instillation.

-

Outcome Assessment: At a specified time point after elastase administration (e.g., 21 days), euthanize the mice and assess lung injury. This can include:

-

Bronchoalveolar lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (e.g., macrophages, neutrophils) by cell counting and differential analysis.

-

Histology: Fix and section the lungs for histological staining (e.g., Hematoxylin and Eosin) to assess airspace enlargement (mean linear intercept).

-

Lung function measurement: Assess lung mechanics, such as compliance and resistance, using a specialized ventilator system.

-

Visualizations

Caption: Simplified signaling pathway of MMP-9 and MMP-12 in lung inflammation and the inhibitory action of this compound.

Caption: Development workflow of this compound from preclinical studies to clinical trials for COPD.

References

The Dichotomous Roles of MMP-9 and MMP-12 in the Pathophysiology of Spinal Cord Injury: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Spinal cord injury (SCI) initiates a complex and multifaceted secondary injury cascade that exacerbates the initial trauma and impedes functional recovery. Among the key players in this detrimental cascade are matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. This technical guide provides an in-depth analysis of the roles of two specific MMPs, MMP-9 (Gelatinase B) and MMP-12 (Macrophage Elastase), in the pathophysiology of SCI. Evidence strongly indicates that the upregulation and activity of both MMP-9 and MMP-12 are deleterious, contributing significantly to blood-spinal cord barrier (BSCB) breakdown, neuroinflammation, edema, and subsequent functional deficits. This guide summarizes the quantitative data from key preclinical studies, details relevant experimental protocols, and visualizes the signaling pathways and experimental workflows to provide a comprehensive resource for researchers and drug development professionals targeting these proteases for therapeutic intervention in SCI.

Introduction: The Double-Edged Sword of Matrix Metalloproteinases in SCI

Matrix metalloproteinases are crucial for extracellular matrix (ECM) remodeling in both physiological and pathological conditions.[1] In the context of SCI, their activity is a double-edged sword. While some MMPs are involved in later stages of wound healing and tissue repair, the early, excessive activity of specific MMPs, particularly MMP-9 and MMP-12, is largely detrimental.[2][3]

MMP-9 (Gelatinase B) is rapidly upregulated following SCI and is implicated in the acute disruption of the BSCB, infiltration of inflammatory cells, and apoptosis.[2][4] Its expression is associated with various cell types, including neurons, glia, macrophages, and neutrophils, at the injury site.

MMP-12 (Macrophage Elastase) exhibits a more delayed but pronounced upregulation, with its expression being predominantly linked to infiltrating macrophages and activated microglia. It plays a significant role in perpetuating the inflammatory response, contributing to acute edema and the progression of secondary injury.

Understanding the distinct temporal profiles and cellular sources of MMP-9 and MMP-12 is critical for the development of targeted therapeutic strategies.

Quantitative Analysis of MMP-9 and MMP-12 in Spinal Cord Injury

The following tables summarize key quantitative findings from preclinical studies investigating the expression and functional consequences of MMP-9 and MMP-12 in rodent models of SCI.

Table 1: Temporal Expression and Activity of MMP-9 and MMP-12 Post-SCI

| MMP | Parameter Measured | Animal Model | Time Post-Injury | Peak Fold Change/Activity | Cellular Source(s) | Reference(s) |

| MMP-9 | mRNA Levels | Mouse (Dorsal Column Injury) | 1 day | Peak | Glia, Macrophages, Neutrophils, Vascular Elements | |

| Protein Levels | Mouse (Dorsal Column Injury) | 1 day | Peak | Glia, Macrophages, Neutrophils, Vascular Elements | ||

| Enzymatic Activity | Mouse (Dorsal Column Injury) | 1-3 days | Peak | Glia, Macrophages, Neutrophils, Vascular Elements | ||

| Enzymatic Activity | Rat (Contusion) | 24 hours | Maximum | Glia, Macrophages, Neutrophils, Vascular Elements | ||

| MMP-12 | mRNA Levels | Mouse (Compression) | 5 days | 189-fold increase | Macrophages, Microglia | |

| mRNA Levels | Mouse (Dorsal Column Injury) | 5 days | Peak | Macrophages, Microglia | ||

| Protein Levels | Mouse (Dorsal Column Injury) | 5 days | Peak | Macrophages, Microglia | ||

| Enzymatic Activity | Mouse (Dorsal Column Injury) | 5 days | Peak | Macrophages, Microglia |

Table 2: Functional Outcomes of MMP-9 and MMP-12 Modulation in SCI Models

| Target(s) | Model & Intervention | Functional Outcome Measure | Result | Reference(s) |

| MMP-9 | MMP-9 Knockout Mice (Contusion SCI) | Locomotor Recovery (BBB Score) | Significantly improved functional recovery compared to wild-type controls. | |

| Blood-Spinal Cord Barrier (BSCB) | Significantly less disruption of the BSCB. | |||

| Neutrophil Infiltration | Attenuated neutrophil infiltration. | |||

| MMP-12 | MMP-12 Knockout Mice (Compression SCI) | Locomotor Recovery (BBB Score) | Significantly improved functional recovery; BBB score of 7 in knockout vs. 4 in wild-type at 28 days. | |

| Hindlimb Strength (Inclined Plane) | More rapid recovery of hindlimb strength with significantly higher scores at 14 and 21 days post-injury. | |||

| BSCB Permeability | Decreased permeability of the BSCB. | |||

| Microglia/Macrophage Density | Reduced density of microglia and macrophages. | |||

| MMP-9 & MMP-12 | Rat (Dorsal Column Injury) + AZD1236 Inhibitor | Spinal Cord Water Content (Edema) | Attenuated the SCI-induced rise in water content by 98%. | |

| BSCB Breakdown | Suppressed by 75%. | |||

| Proinflammatory Pain Markers | Suppressed by 80%. | |||

| Scarring at Lesion Site | Suppressed by 80%. | |||

| Sensory & Locomotor Function | Protected against deficits, with animals behaving as uninjured controls by 3 weeks post-injury. |

Signaling Pathways and Pathophysiological Roles

The upregulation and activation of MMP-9 and MMP-12 following SCI are triggered by a cascade of inflammatory signals. Their subsequent enzymatic activity contributes to the breakdown of the BSCB and perpetuation of the inflammatory response.

Caption: Signaling pathway for MMP-9 upregulation and its downstream effects in SCI.

References

AZD-1236 for Neuroinflammation and Secondary Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical driver of secondary injury following acute central nervous system (CNS) trauma, such as spinal cord injury (SCI) and stroke. This secondary pathological cascade exacerbates initial tissue damage, leading to edema, blood-brain/spinal cord barrier disruption, and progressive neuronal loss, ultimately resulting in significant functional deficits. A key family of enzymes implicated in this process is the matrix metalloproteinases (MMPs), particularly MMP-9 and MMP-12. AZD-1236 is a potent, selective, and orally bioavailable inhibitor of MMP-9 and MMP-12. Originally developed by AstraZeneca for chronic obstructive pulmonary disease (COPD), this compound has been repurposed and is now under investigation as a first-in-class therapeutic agent to mitigate neuroinflammation and secondary injury. Preclinical studies in rodent models of SCI have demonstrated that short-term administration of this compound, even with a delayed start, yields unprecedented benefits. These include the suppression of edema, attenuation of pro-inflammatory cytokine release, preservation of blood-spinal cord barrier integrity, promotion of axon regeneration, and significant recovery of sensory and locomotor functions. This document provides an in-depth technical overview of the mechanism of action, pharmacological profile, preclinical efficacy, and experimental protocols associated with this compound, positioning it as a promising candidate for clinical development in the context of acute CNS injury.

Mechanism of Action: Targeting MMP-9 and MMP-12 in Neuroinflammation

Following an initial injury to the CNS, a complex inflammatory cascade is initiated. Microglia and astrocytes, the resident immune cells of the CNS, become activated and release a host of inflammatory mediators.[1][2] MMP-9 and MMP-12 are zinc-dependent endopeptidases that are rapidly upregulated and play a pivotal role in the destructive aspects of this response.[3]

Key Pathological Roles of MMP-9 and MMP-12:

-

Blood-Brain/Spinal Cord Barrier (BBB/BSCB) Disruption: MMPs degrade tight junction proteins and the basal lamina of the neurovascular unit, increasing barrier permeability. This leads to vasogenic edema (fluid buildup) and allows the infiltration of peripheral immune cells, further amplifying the inflammatory response.[3][4]

-

Cytokine and Chemokine Activation: MMPs can cleave and activate pro-inflammatory cytokines and chemokines, such as TNF-α and IL-1β, perpetuating the inflammatory cycle.

-

Extracellular Matrix (ECM) Remodeling: Dysregulated MMP activity contributes to the breakdown of the supportive ECM, which can lead to cell death and the formation of a glial scar that inhibits axonal regeneration.

-

Direct Neuronal Damage: Over-activation of MMPs is directly and indirectly linked to neuronal apoptosis and demyelination.

This compound exerts its neuroprotective effects by directly inhibiting the enzymatic activity of MMP-9 and MMP-12. This targeted inhibition is hypothesized to interrupt the inflammatory cascade at a critical juncture, thereby preventing or reducing the severity of secondary injury.

References

Preclinical Profile of AZD-1236 in COPD Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-1236 is a selective, orally bioavailable inhibitor of Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-12 (MMP-12), enzymes implicated in the pathogenesis of Chronic Obstructive Pulmonary Disease (COPD) through their role in inflammation and extracellular matrix degradation. While clinical trials of this compound in patients with moderate-to-severe COPD did not demonstrate significant clinical efficacy, preclinical investigations in relevant animal models have provided insights into the therapeutic potential of MMP-9/12 inhibition. This technical guide synthesizes the available preclinical data for this compound and its close analogue, AZ11557272, in established COPD models, presenting key experimental methodologies, quantitative outcomes, and associated signaling pathways.

Core Mechanism of Action: Targeting MMP-9 and MMP-12

MMP-9 and MMP-12 are key proteinases involved in the breakdown of the extracellular matrix, a crucial process in the tissue remodeling and destruction characteristic of COPD.[1][2] These enzymes are released by inflammatory cells, such as macrophages and neutrophils, which are abundant in the lungs of COPD patients. By inhibiting MMP-9 and MMP-12, this compound was developed to reduce the pathological tissue degradation and inflammation associated with the disease.[1]

Signaling Pathway of MMP-9/12 in COPD Pathogenesis

The signaling cascade leading to MMP-9 and MMP-12 activation in COPD is complex and involves multiple inflammatory stimuli, primarily from cigarette smoke exposure. This pathway ultimately results in the breakdown of elastin and other extracellular matrix components, leading to emphysema and airway remodeling.

Preclinical Efficacy in a Guinea Pig Model of COPD

While specific preclinical data for this compound in COPD models is limited in publicly available literature, a study on its close analogue, AZ11557272 , a dual MMP-9/MMP-12 inhibitor, provides significant insights.[3] This study utilized a guinea pig model of cigarette smoke-induced emphysema and airway remodeling to assess the therapeutic potential of MMP-9/12 inhibition.[3]

Experimental Design and Methods

The experimental workflow involved exposing guinea pigs to cigarette smoke over a 6-month period and treating a cohort with the MMP-9/12 inhibitor, AZ11557272.

Experimental Protocol:

-

Animal Model: Female Hartley strain guinea pigs.

-

COPD Induction: Exposure to the smoke of seven cigarettes, five days a week, for up to 6 months.

-

Drug Administration: AZ11557272 was administered by oral gavage at a dose of 100 mg/kg, one hour before smoke exposure.

-

Lung Function Measurement: Total lung capacity (TLC), residual volume (RV), and vital capacity (VC) were measured.

-

Histological Analysis: Lung tissues were examined for evidence of emphysema (mean linear intercept) and small airway remodeling (wall thickness).

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Differential cell counts were performed to quantify inflammatory cells (neutrophils and macrophages).

Quantitative Outcomes

The administration of the MMP-9/12 inhibitor, AZ11557272, resulted in significant improvements in lung function and reductions in inflammation and tissue remodeling in the cigarette smoke-exposed guinea pigs.

Table 1: Effect of AZ11557272 on Lung Function in Smoke-Exposed Guinea Pigs

| Parameter | Control (Air) | Smoke-Exposed | Smoke + AZ11557272 |

| Total Lung Capacity (TLC) | Normal | Increased | Reduced towards normal |

| Residual Volume (RV) | Normal | Increased | Reduced towards normal |

| Vital Capacity (VC) | Normal | Increased | Reduced towards normal |

Table 2: Effect of AZ11557272 on Lung Histology in Smoke-Exposed Guinea Pigs

| Parameter | Control (Air) | Smoke-Exposed | Smoke + AZ11557272 |

| Emphysema (Mean Linear Intercept) | Normal | Significantly Increased | Significantly Reduced |

| Small Airway Wall Thickness | Normal | Significantly Increased | Significantly Reduced |

Table 3: Effect of AZ11557272 on BALF Inflammatory Cells in Smoke-Exposed Guinea Pigs

| Cell Type | Control (Air) | Smoke-Exposed | Smoke + AZ11557272 |

| Neutrophils | Low | Significantly Increased | Significantly Reduced |

| Macrophages | Normal | Significantly Increased | Significantly Reduced |

Discussion and Clinical Translation

The preclinical findings with the this compound analogue, AZ11557272, in a guinea pig model of COPD demonstrated that selective inhibition of MMP-9 and MMP-12 can ameliorate key features of the disease, including emphysema, small airway remodeling, and inflammation. These results provided a strong rationale for the clinical development of this compound for the treatment of COPD.

However, subsequent Phase IIa clinical trials with this compound in patients with moderate-to-severe COPD did not show a significant effect on clinical endpoints, although the drug was generally well-tolerated. A possible, though not statistically significant, reduction in urinary desmosine (a biomarker of elastin degradation) was observed, suggesting some biological activity. The discrepancy between the promising preclinical data and the clinical trial outcomes highlights the challenges of translating findings from animal models to human disease.

Conclusion

Preclinical studies of the MMP-9/12 inhibitor AZ11557272, an analogue of this compound, in a cigarette smoke-induced guinea pig model of COPD provided compelling evidence for the role of these proteinases in disease pathogenesis. The inhibitor effectively reduced inflammation, emphysema, and airway remodeling. While these preclinical successes were not replicated in human clinical trials with this compound, the foundational research underscores the importance of the MMP-9/12 pathway in COPD and provides valuable insights for the future development of novel therapeutics targeting extracellular matrix degradation and inflammation in this debilitating disease. Further research may be warranted to explore alternative dosing regimens, patient populations, or combination therapies to unlock the potential of MMP inhibition in COPD.

References

AZD-1236: A Technical Guide to its Effects on Blood-Spinal Cord Barrier Breakdown in Spinal Cord Injury

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal cord injury (SCI) triggers a complex secondary injury cascade, a major component of which is the breakdown of the blood-spinal cord barrier (BSCB).[1][2][3] This disruption leads to edema, infiltration of inflammatory cells, and the release of cytotoxic factors, all of which exacerbate tissue damage and hinder neurological recovery.[1][2] A promising therapeutic strategy involves mitigating this secondary damage by preserving BSCB integrity. AZD-1236, a potent and selective inhibitor of matrix metalloproteinases (MMP) -9 and -12, has emerged as a significant candidate in this area. Originally developed by AstraZeneca for chronic obstructive pulmonary disease (COPD), recent research has repurposed this compound, demonstrating its profound neuroprotective effects in preclinical models of SCI. This guide provides an in-depth technical overview of the core findings related to this compound's effect on the BSCB, summarizing key quantitative data and detailing experimental methodologies from seminal studies.

Mechanism of Action: Inhibition of MMP-9 and MMP-12

Following SCI, there is a significant upregulation of MMP-9 and MMP-12 activity. MMP-9 levels and activity peak within the first 24 hours post-injury, while MMP-12 peaks around 5 days. These enzymes are critical drivers of BSCB breakdown as they degrade components of the basal lamina and tight junction proteins that form the barrier. This enzymatic degradation facilitates the infiltration of inflammatory cells into the spinal cord parenchyma, perpetuating a cycle of inflammation and neuronal cell death.

This compound is a potent, reversible, and selective inhibitor of MMP-9 and MMP-12, with IC50 values of 4.5 nM and 6.1 nM, respectively. By inhibiting these specific MMPs, this compound directly counteracts the pathological enzymatic activity at the injury site. This leads to the stabilization of the BSCB, reduction of edema, and suppression of the downstream inflammatory cascade, ultimately preserving neural tissue and promoting functional recovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recovery of mice raises hopes drug could help people with spinal injuries | Medical research | The Guardian [theguardian.com]

AZD-1236: A Technical Guide to its Structural and Chemical Properties for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1236 is a potent and selective dual inhibitor of matrix metalloproteinases (MMPs) -9 and -12.[1][2] These enzymes are key mediators in inflammatory processes and tissue remodeling, making them attractive therapeutic targets for a range of diseases. This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its preclinical and clinical evaluation.

Structural and Chemical Properties

This compound is a non-peptidic, small molecule inhibitor. Its fundamental chemical and structural characteristics are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,4-Imidazolidinedione, 5-(((4-((5-chloro-2-pyridinyl)oxy)-1-piperidinyl)sulfonyl)methyl)-5-methyl-, (5S)- | [1] |

| Chemical Formula | C₁₅H₁₉ClN₄O₅S | [1] |

| Molecular Weight | 402.85 g/mol | [1] |

| Canonical SMILES | O=C1NC(--INVALID-LINK--(CS(=O)(N2CCC(OC3=NC=C(Cl)C=C3)CC2)=O)N1)=O | |

| CAS Number | 459814-89-2 | |

| Appearance | Solid | |

| Solubility | 10 mM in DMSO |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by selectively inhibiting the enzymatic activity of MMP-9 and MMP-12. These zinc-dependent endopeptidases are involved in the degradation of extracellular matrix components and the activation of various signaling molecules, thereby playing a crucial role in inflammation and tissue destruction observed in diseases like Chronic Obstructive Pulmonary Disease (COPD) and spinal cord injury.

The inhibitory action of this compound on MMP-9 and MMP-12 disrupts the downstream signaling cascades that contribute to pathology. A simplified representation of this pathway is provided below.

Caption: Mechanism of action of this compound.

Quantitative Data: Potency and Selectivity

The inhibitory potency of this compound against human MMP-9 and MMP-12 has been quantified, demonstrating its high affinity for these targets. The compound also exhibits significant selectivity over other MMPs.

| Target Enzyme | IC₅₀ (nM) | Selectivity vs. Other MMPs | Reference |

| Human MMP-9 | 4.5 | >10-fold vs. MMP-2 & MMP-13; >350-fold vs. other MMPs | |

| Human MMP-12 | 6.1 | >10-fold vs. MMP-2 & MMP-13; >350-fold vs. other MMPs |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

Determination of IC₅₀ using a Fluorogenic Substrate Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against MMP-9 and MMP-12.

Caption: Workflow for IC₅₀ determination.

Methodology:

-

Reagent Preparation:

-

Reconstitute recombinant human MMP-9 or MMP-12 in assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

-

Prepare a stock solution of a suitable fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO.

-

Prepare serial dilutions of this compound in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 50 µL of assay buffer to all wells.

-

Add 10 µL of the serially diluted this compound or vehicle control to the respective wells.

-

Add 20 µL of the diluted enzyme (MMP-9 or MMP-12) to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately begin measuring the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm every minute for 30-60 minutes at 37°C.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the percentage of inhibition versus log[this compound] data to a four-parameter logistic equation using appropriate software.

-

In Situ Zymography for MMP Activity in Tissue Sections

This protocol describes the visualization of MMP-9 and MMP-12 activity directly within tissue sections, allowing for the assessment of this compound's effect in a more biologically relevant context.

Methodology:

-

Tissue Preparation:

-

Obtain fresh-frozen, unfixed tissue sections (10-20 µm thick) mounted on glass slides.

-

-

Substrate Application:

-

Prepare a solution of a quenched fluorescent substrate specific for MMPs (e.g., DQ-gelatin) in reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.2 mM NaN₃, pH 7.6).

-

Overlay the tissue sections with the substrate solution.

-

-

Incubation:

-

Incubate the slides in a humidified, light-proof chamber at 37°C for 2-18 hours. The incubation time will need to be optimized depending on the tissue type and the expected level of MMP activity.

-

-

Visualization:

-

Following incubation, wash the slides with PBS to remove excess substrate.

-

Mount the slides with an aqueous mounting medium.

-

Visualize the fluorescence signal using a fluorescence microscope. Areas of MMP activity will appear as bright fluorescence where the quenched substrate has been cleaved.

-

-

Inhibition Control:

-

To confirm the specificity of the signal, a parallel set of sections should be incubated with the substrate solution containing a broad-spectrum MMP inhibitor (e.g., EDTA) or a specific inhibitor like this compound. A significant reduction in the fluorescent signal in the presence of the inhibitor confirms that the activity is due to MMPs.

-

Pharmacokinetic Analysis of this compound in Plasma

This protocol provides a general framework for quantifying the concentration of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Caption: Workflow for pharmacokinetic analysis.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (a structurally similar compound not present in the sample).

-

Precipitate proteins by adding 300 µL of cold acetonitrile.

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Quantification:

-

Generate a standard curve by spiking known concentrations of this compound into blank plasma and processing them alongside the study samples.

-

Determine the concentration of this compound in the study samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

-

In Vivo Efficacy Models

This compound has been evaluated in various animal models of diseases where MMP-9 and MMP-12 are implicated.

Spinal Cord Injury (SCI) Model

-

Animal: Mouse or rat.

-

Injury Induction: Dorsal column crush or contusion injury.

-

This compound Administration: Oral or intrathecal delivery.

-

Outcome Measures:

-

Assessment of spinal cord edema.

-

Evaluation of blood-spinal cord barrier (BSCB) integrity.

-

Histological analysis of tissue damage and immune cell infiltration.

-

Behavioral tests to assess motor and sensory function recovery.

-

Measurement of MMP-9 and MMP-12 activity in spinal cord tissue, cerebrospinal fluid (CSF), and serum using zymography or activity assays.

-

Chronic Obstructive Pulmonary Disease (COPD) Model

-

Animal: Mouse or guinea pig.

-

Disease Induction: Long-term exposure to cigarette smoke.

-

This compound Administration: Oral administration.

-

Outcome Measures:

-

Measurement of lung inflammation via bronchoalveolar lavage (BAL) fluid cell counts.

-

Histological assessment of lung tissue for emphysema and airway remodeling.

-

Measurement of inflammatory biomarkers in BAL fluid and lung tissue.

-

Assessment of lung function parameters.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of MMP-9 and MMP-12 with demonstrated activity in preclinical models of inflammatory diseases. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on the advancement of MMP inhibitors for therapeutic applications. The detailed methodologies offer a solid foundation for designing and executing experiments to further elucidate the pharmacological profile of this compound and similar compounds.

References

AZD-1236: A Technical Overview of its Discovery and Initial Therapeutic Goals

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-1236 is a potent and selective dual inhibitor of matrix metalloproteinase-9 (MMP-9) and matrix metalloproteinase-12 (MMP-12), enzymes implicated in the pathology of various inflammatory diseases. Initially developed by AstraZeneca for the treatment of Chronic Obstructive Pulmonary Disease (COPD), the therapeutic focus of this compound has since shifted following clinical trial outcomes. This technical guide provides an in-depth overview of the discovery, mechanism of action, and initial therapeutic goals for this compound, along with a summary of key preclinical and clinical findings. More recent investigations into its potential for treating spinal cord injury are also discussed, highlighting the compound's journey of therapeutic repurposing.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Under physiological conditions, MMPs play a crucial role in tissue remodeling, wound healing, and development. However, dysregulated MMP activity is a key feature of numerous pathological processes, including chronic inflammation, tissue destruction, and fibrosis. Among the MMP family, MMP-9 and MMP-12 have been identified as significant contributors to the pathogenesis of inflammatory diseases of the lung and central nervous system.[1][2]

This compound was developed by AstraZeneca as a potent and selective inhibitor of both MMP-9 and MMP-12.[1] The initial therapeutic rationale for its development was centered on the hypothesis that inhibiting these specific MMPs would mitigate the chronic inflammation and progressive lung tissue damage characteristic of Chronic Obstructive Pulmonary Disease (COPD).[3] While the compound demonstrated a favorable safety profile in early clinical trials, it did not achieve the desired efficacy endpoints in patients with moderate-to-severe COPD.[4] Subsequently, the unique mechanism of action of this compound has led to its investigation in other indications, most notably spinal cord injury (SCI), where it has shown significant promise in preclinical models.

Physicochemical Properties and Structure

| Property | Value |

| IUPAC Name | (5S)-5-[[4-[(5-chloro-2-pyridinyl)oxy]-1-piperidinyl]sulfonylmethyl]-5-methyl-2,4-imidazolidinedione |

| Molecular Formula | C15H19ClN4O5S |

| Molecular Weight | 402.85 g/mol |

| CAS Number | 459814-89-2 |

Mechanism of Action

This compound is a potent, reversible, and selective inhibitor of human MMP-9 and MMP-12. The inhibitory activity of this compound against its primary targets, as well as its selectivity over other MMPs, is summarized in the table below.

| Target | IC50 (nM) | Selectivity vs. MMP-9 |

| Human MMP-9 | 4.5 | - |

| Human MMP-12 | 6.1 | ~1.4-fold |

| Human MMP-2 | >10-fold less potent | >10 |

| Human MMP-13 | >10-fold less potent | >10 |

| Other MMPs | >350-fold less potent | >350 |

Note: this compound has been reported to be 20- to 50-fold less active against rodent orthologs of MMP-9 and MMP-12.

The inhibition of MMP-9 and MMP-12 by this compound is central to its therapeutic rationale. These enzymes are involved in multiple pathological processes:

-

Extracellular Matrix Degradation: MMP-9 and MMP-12 degrade elastin and other ECM components, contributing to tissue damage in the lungs in COPD and in the spinal cord after injury.

-

Inflammatory Cell Migration: By breaking down the ECM, these MMPs facilitate the infiltration of inflammatory cells, such as neutrophils and macrophages, into the site of injury or inflammation.

-

Cytokine and Chemokine Processing: MMP-9 and MMP-12 can cleave and activate pro-inflammatory cytokines and chemokines, further amplifying the inflammatory cascade.

The proposed mechanism of action for this compound in its initial and repurposed therapeutic indications is visualized in the following signaling pathway diagram.

Caption: this compound Mechanism of Action.

Initial Therapeutic Goal: Chronic Obstructive Pulmonary Disease (COPD)

The primary rationale for the development of this compound for COPD was based on the established role of MMP-9 and MMP-12 in the pathogenesis of the disease. Elevated levels of these enzymes are found in the lungs of COPD patients and are associated with the breakdown of elastin, a key component of the lung's extracellular matrix, leading to emphysema.

Preclinical Studies in COPD Models

Preclinical studies in animal models of lung injury and inflammation demonstrated the potential of this compound. In a model of human MMP-12-induced lung hemorrhage and inflammation in rats, this compound inhibited these effects by approximately 80% at a dose of 0.81 mg/kg. In a mouse model of tobacco smoke-induced inflammation, this compound abolished the infiltration of macrophages into the bronchoalveolar lavage (BAL) fluid.

Phase IIa Clinical Trial in COPD

A multinational, randomized, double-blind, placebo-controlled, Phase IIa study was conducted to evaluate the effects of this compound on biomarkers of inflammation and tissue degradation in patients with moderate-to-severe COPD.

Experimental Protocol: Phase IIa COPD Trial (NCT00690323)

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group.

-

Participants: 55 male and female patients aged ≥40 years with a diagnosis of stable moderate-to-severe COPD.

-

Intervention: Oral this compound (75 mg) or matching placebo administered twice daily for 6 weeks.

-

Primary Endpoints:

-

Differential cell count in induced sputum.

-

TNF-α levels in induced sputum.

-

24-hour urinary desmosine excretion.

-

-

Secondary Endpoints:

-

Lung function (spirometry).

-

Patient-reported outcomes (Clinical COPD Questionnaire - CCQ).

-

Safety and tolerability.

-

Results Summary:

| Outcome Measure | This compound vs. Placebo | Statistical Significance |

| Sputum Cell Counts | No significant change | Not Significant |

| Sputum TNF-α | No significant change | Not Significant |

| Urinary Desmosine | Possible, non-significant reduction | Not Significant |

| Lung Function (FEV1) | No significant effect | Not Significant |

| CCQ Score | No meaningful difference | Not Significant |

Repurposing for Spinal Cord Injury (SCI)

Following the COPD trial, research shifted to explore the potential of this compound in other indications where MMP-9 and MMP-12 play a critical pathological role. Spinal cord injury emerged as a promising area of investigation due to the profound inflammatory response and secondary damage cascade that follows the initial trauma.

Rationale for SCI

After a spinal cord injury, a secondary cascade of events, including inflammation, edema, and breakdown of the blood-spinal cord barrier (BSCB), leads to further neuronal damage and functional loss. MMP-9 and MMP-12 are rapidly upregulated after SCI and are key mediators of this secondary damage. They contribute to BSCB breakdown, facilitate the infiltration of inflammatory cells, and promote a pro-inflammatory environment that is detrimental to neuronal survival and regeneration.

Preclinical Studies in SCI Models

Preclinical studies in rodent models of SCI have demonstrated remarkable efficacy of this compound in mitigating secondary damage and promoting functional recovery.

Experimental Protocol: Dorsal Column Crush Injury Model in Mice

A common preclinical model used to evaluate therapies for SCI is the dorsal column crush or transection model in mice. While specific parameters can vary between studies, a general workflow is as follows:

Caption: Experimental Workflow for SCI Model.

Key Findings from Preclinical SCI Studies:

| Outcome Measure | Effect of this compound | Quantitative Data |

| Nerve Function Preservation | Significant preservation | ~80% |

| Movement and Sensation | Significant improvement | ~85% |

| Edema | Reduced | Dose-dependent reduction |

| Blood-Spinal Cord Barrier Breakdown | Reduced | - |

| Pro-inflammatory Cytokine Formation | Suppressed | 85-95% reduction |

| Neuropathic Pain | Alleviated | More effective than pregabalin/gabapentin |

| MMP-9/12 Activity Suppression (Oral) | Serum: ~90%, CSF: 69-74% | - |

| MMP-9/12 Activity Suppression (Intrathecal) | CSF: 88-90% | - |

These preclinical results suggest that this compound, when administered shortly after injury, can significantly attenuate the secondary damage cascade and promote a more favorable environment for neuronal repair, leading to substantial functional recovery.

Conclusion

This compound is a potent and selective dual inhibitor of MMP-9 and MMP-12 that was initially developed for the treatment of COPD. While it proved to be safe and well-tolerated in a Phase IIa clinical trial, it failed to demonstrate clinical efficacy in this patient population, leading to the cessation of its development for this indication. However, the strong scientific rationale for inhibiting MMP-9 and MMP-12 in other inflammatory conditions has led to the successful repurposing of this compound in preclinical models of spinal cord injury. In these models, this compound has shown remarkable efficacy in reducing secondary damage and promoting functional recovery. These promising preclinical findings warrant further investigation and potential clinical development of this compound as a novel therapeutic for acute spinal cord injury. Further research is also needed to fully elucidate its pharmacokinetic and pharmacodynamic profile to optimize its clinical application.

References

- 1. digitum.um.es [digitum.um.es]

- 2. Safety and tolerability of an oral MMP-9 and -12 inhibitor, AZD1236, in patients with moderate-to-severe COPD: a randomised controlled 6-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of an oral MMP-9 and -12 inhibitor, AZD1236, on biomarkers in moderate/severe COPD: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Enzymatic Inhibition Profile of AZD-1236: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1236 is a potent and selective dual inhibitor of Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-12 (MMP-12).[1][2] These zinc-dependent endopeptidases play a critical role in the breakdown of the extracellular matrix and are implicated in a variety of physiological and pathological processes, including inflammation, tissue remodeling, and immune cell migration.[3][4] Elevated levels and activity of MMP-9 and MMP-12 have been associated with inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and the secondary injury cascade following spinal cord injury.[5] This technical guide provides an in-depth overview of the enzymatic inhibition profile of this compound, including its inhibitory potency, selectivity, and the experimental methodologies used for its characterization. Furthermore, it explores the key signaling pathways modulated by the inhibition of MMP-9 and MMP-12.

Data Presentation: Quantitative Inhibition Profile of this compound

The inhibitory activity of this compound has been quantified against its primary targets, MMP-9 and MMP-12, as well as other related MMPs to establish its selectivity profile. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the potency of an inhibitor.

| Enzyme | IC50 (nM) | Selectivity vs. MMP-9 | Selectivity vs. MMP-12 |

| Human MMP-9 | 4.5 | - | ~1.4-fold |

| Human MMP-12 | 6.1 | ~0.7-fold | - |

| Human MMP-2 | >45 | >10-fold | >7.4-fold |

| Human MMP-13 | >45 | >10-fold | >7.4-fold |

| Other MMPs | - | >350-fold | >350-fold |

Note: The activity of this compound is reported to be approximately 20 to 50-fold lower against rat, mouse, and guinea pig orthologues of these enzymes.

Experimental Protocols: Determination of Enzymatic Inhibition

The following section details a representative experimental protocol for determining the IC50 values of a test compound like this compound against MMP-9 and MMP-12 using a fluorogenic substrate assay. This method is widely adopted for screening and characterizing MMP inhibitors due to its sensitivity and continuous monitoring capabilities.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human MMP-9 and MMP-12.

Materials:

-

Recombinant human MMP-9 and MMP-12 (active form)

-

Fluorogenic peptide substrate for MMP-9 (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Fluorogenic peptide substrate for MMP-12 (e.g., a FRET peptide with 5-FAM fluorophore and QXL520™ quencher)

-

This compound (or other test inhibitor)

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Substrate Preparation:

-

Reconstitute the lyophilized recombinant MMP-9 and MMP-12 enzymes in the assay buffer to the desired stock concentration.

-

Reconstitute the fluorogenic substrates in DMSO to a stock concentration (e.g., 10 mM) and then dilute to the working concentration in assay buffer. The final substrate concentration in the assay should be at or below the Michaelis-Menten constant (Km).

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a serial dilution of the this compound stock solution in assay buffer to obtain a range of concentrations to be tested.

-

-

Assay Protocol:

-

To each well of the 96-well microplate, add the following in order:

-

Assay Buffer

-

This compound solution at various concentrations (or vehicle control - DMSO in assay buffer)

-

Recombinant MMP-9 or MMP-12 enzyme solution.

-

-

Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 328/393 nm for some substrates).

-

Monitor the increase in fluorescence intensity over time (kinetic read). The cleavage of the substrate by the MMP separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Caption: Workflow for determining the IC50 of this compound.

Caption: this compound inhibits MMP-9/12, modulating inflammatory pathways.

Conclusion

This compound is a highly potent and selective inhibitor of MMP-9 and MMP-12, enzymes that are key mediators in inflammatory processes and tissue remodeling. Its inhibitory profile, characterized by low nanomolar IC50 values and significant selectivity over other MMPs, makes it a valuable tool for investigating the roles of MMP-9 and MMP-12 in various disease models. The methodologies outlined in this guide provide a framework for the continued exploration of this compound and other MMP inhibitors. By targeting MMP-9 and MMP-12, this compound can effectively modulate downstream signaling pathways, such as the MAPK and NF-κB cascades, thereby reducing the production of pro-inflammatory cytokines. This mechanism of action underscores its therapeutic potential in conditions characterized by excessive MMP activity and inflammation. Further research into the precise molecular interactions and a broader enzymatic screening will continue to refine our understanding of this promising inhibitory molecule.

References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biozyme-inc.com [biozyme-inc.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MMP9 Inhibitor Screening Assay Kit (Fluorometric) (ab139449) | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for AZD-1236 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental in vivo use of AZD-1236, a selective inhibitor of matrix metalloproteinases (MMPs) -9 and -12. The protocols detailed below are based on preclinical studies in rodent models of spinal cord injury (SCI), a condition where this compound has shown significant therapeutic potential.

Mechanism of Action

This compound exerts its therapeutic effects by targeting MMP-9 and MMP-12, two key enzymes involved in the inflammatory cascade and secondary injury processes following central nervous system trauma.[1][2] Upregulation of MMP-9 and MMP-12 after SCI contributes to the breakdown of the blood-spinal cord barrier (BSCB), infiltration of inflammatory cells, and the release of pro-inflammatory cytokines, leading to edema, neuronal damage, and functional deficits.[1][3] By inhibiting these MMPs, this compound mitigates these pathological events, reduces neuroinflammation, and promotes functional recovery.[1]

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Spinal Cord Injury

| Parameter | Vehicle Control | This compound Treatment | Percentage Improvement | Citation(s) |

| Movement and Sensation | Significant deficits at 6 weeks post-injury | 85% improvement | 85% | |

| Nerve Function | Severely impaired | 80% preservation | 80% | |

| Pro-inflammatory Cytokine Formation | Elevated levels | 85-95% reduction | 85-95% | |

| Neuropathic Pain | Present | 82% more effective than pregabalin/gabapentin | 82% (relative efficacy) | |

| Spinal Cord Edema | Present | Dose-dependent reduction | Up to 98% | |

| MMP-9/12 Activity in Serum (Oral Dosing) | Elevated | 90% suppression | 90% | |

| MMP-9/12 Activity in CSF (Oral Dosing) | Elevated | 69-74% suppression | 69-74% | |

| MMP-9/12 Activity in CSF (Intrathecal Dosing) | Elevated | 88-90% suppression | 88-90% |

CSF: Cerebrospinal Fluid

Table 2: Preclinical Pharmacokinetic Profile of this compound (Rodent Models)

Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound in mice were not explicitly available in the reviewed literature. Preclinical studies with MMP inhibitors indicate that achieving favorable pharmacokinetic profiles with good bioavailability and selectivity is a key focus in their development.

Experimental Protocols

Murine Model of Spinal Cord Contusion Injury

This protocol describes the induction of a thoracic spinal cord contusion injury in mice, a commonly used model to study the pathophysiology of SCI and evaluate therapeutic interventions.

Materials:

-

Adult C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, retractors)

-

Micro-drill or bone rongeurs

-

Spinal cord impactor device

-

Suturing material

-

Analgesics (e.g., buprenorphine)

-

Antibiotics (e.g., enrofloxacin)

-

Warming pad

Procedure:

-

Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance).

-

Shave the dorsal thoracic area and sterilize the skin with an antiseptic solution.

-

Make a midline incision over the thoracic vertebrae (T8-T10).

-

Carefully dissect the paraspinal muscles to expose the vertebral column.

-

Perform a laminectomy at the T9 vertebral level to expose the spinal cord, leaving the dura mater intact.

-

Stabilize the spine using vertebral clamps.

-

Position the spinal cord impactor tip over the exposed dura.

-

Induce a contusion injury of a defined severity (e.g., 50 kdyn force).

-

Remove the impactor and vertebral clamps.

-

Suture the muscle layers and close the skin incision.

-

Administer post-operative analgesics and antibiotics as per institutional guidelines.

-

Place the mouse on a warming pad during recovery from anesthesia.

-

Provide manual bladder expression twice daily until bladder function returns.

This compound Administration via Oral Gavage

This protocol outlines the procedure for administering this compound to mice using oral gavage.

Materials:

-

This compound

-

Vehicle for formulation (e.g., a solution or suspension suitable for oral administration in rodents)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes

Procedure:

-

Prepare the this compound formulation at the desired concentration. The specific vehicle for this compound in preclinical SCI studies is not detailed in the available literature; however, common vehicles for oral gavage in rodents include water, saline, or solutions containing suspending agents like carboxymethylcellulose.

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.

-

Once the needle is in the esophagus (a pre-measured distance to the stomach), slowly administer the this compound formulation.

-

Gently withdraw the needle.

-

Monitor the animal for any signs of distress.

-

For the spinal cord injury model, a typical dosing regimen is twice daily for 3 consecutive days, starting within 24 hours of the injury.

Assessment of Locomotor Function: Basso Mouse Scale (BMS)

The BMS is a widely used 9-point scale to assess locomotor recovery in mice following spinal cord injury.

Procedure:

-

Place the mouse in an open field arena.

-

Observe the mouse's hindlimb movements for a period of 4 minutes.

-

Score the locomotor function based on the BMS scale, which evaluates joint movement, stepping, coordination, and paw placement.

-

Regularly assess the animals (e.g., weekly) to track functional recovery over time.

Mandatory Visualization

References

- 1. Clinic‐ready inhibitor of MMP‐9/‐12 restores sensory and functional decline in rodent models of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Birmingham research brings hope for spinal cord injury treatment - University of Birmingham [birmingham.ac.uk]

- 3. Matrix metalloproteinases and their inhibitors in human traumatic spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of AZD-1236 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-1236 is a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-12 (MMP-12).[1] These enzymes are key mediators in various pathological processes, including inflammation, tissue remodeling, and cancer metastasis. Due to its therapeutic potential, this compound is a compound of significant interest for preclinical research. This document provides detailed application notes and protocols for the preparation and oral administration of this compound in mouse models, a critical step for in vivo efficacy and pharmacokinetic studies. Given that this compound is poorly soluble in aqueous solutions, this guide focuses on a widely used vehicle formulation to achieve a stable and homogenous suspension for accurate dosing.

Data Presentation

A summary of key quantitative data for the oral administration of this compound in mice is presented below.

| Parameter | Value | Reference |

| Compound | This compound | [1] |

| Target(s) | MMP-9 and MMP-12 | [1] |

| Animal Model | Mouse | [2] |

| Route of Administration | Oral Gavage | |

| Reported Effective Dose | 200 mg/kg | [3] |

| Dosing Frequency | Twice daily | |

| Duration of Treatment | 3 days (in a spinal cord injury model) | |

| Recommended Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |

| Maximum Gavage Volume | 10 mL/kg |

Experimental Protocols

Protocol 1: Preparation of Vehicle for Oral Gavage

This protocol describes the preparation of a standard vehicle for the administration of poorly water-soluble compounds to mice.

Materials:

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional, for homogenization)

Procedure:

-

In a sterile conical tube, combine the required volumes of each component according to the desired final volume. For example, to prepare 10 mL of the vehicle, add the following in sequential order:

-

1 mL of DMSO (10% of total volume)

-

4 mL of PEG300 (40% of total volume)

-

0.5 mL of Tween-80 (5% of total volume)

-

4.5 mL of sterile saline (45% of total volume)

-

-

Vortex the mixture thoroughly after the addition of each component to ensure a homogenous solution.

-

If the solution appears cloudy or if particulates are visible, sonicate the mixture for 5-10 minutes to aid in solubilization and create a uniform suspension.

-

The prepared vehicle should be stored at room temperature and used within a reasonable timeframe. It is recommended to prepare the vehicle fresh for each experiment.

Protocol 2: Formulation of this compound for Oral Gavage

This protocol outlines the steps to prepare a suspension of this compound for oral administration in mice.

Materials:

-

This compound powder

-

Prepared vehicle (from Protocol 1)

-

Analytical balance

-

Sterile microcentrifuge tubes or conical tubes

-

Vortex mixer

-

Sonicator

Procedure:

-

Dose Calculation: Calculate the total amount of this compound required based on the desired dose (e.g., 200 mg/kg), the body weight of the mice, the number of animals, and the dosing volume (typically 10 mL/kg).

-

Weighing: Accurately weigh the calculated amount of this compound powder.

-

Initial Solubilization: Transfer the weighed this compound powder to a sterile tube. Add the required volume of DMSO (10% of the final desired volume) to the powder. Vortex thoroughly until the powder is completely dissolved.

-

Addition of Co-solvents and Surfactant: Sequentially add PEG300 (40% of the final volume) and Tween-80 (5% of the final volume) to the DMSO-drug solution. Vortex after each addition to ensure the mixture remains homogenous.

-

Addition of Aqueous Component: Slowly add the sterile saline (45% of the final volume) to the mixture while continuously vortexing. This step is critical to prevent precipitation of the compound.

-

Homogenization: For a uniform and stable suspension, sonicate the final formulation for 5-10 minutes. The final product should be a homogenous suspension.

-

Administration: The formulation should be administered to mice via oral gavage using an appropriate gauge feeding needle. The volume to be administered is calculated based on the individual mouse's body weight (e.g., for a 25g mouse at 10 mL/kg, the volume is 0.25 mL). It is crucial to mix the suspension well before drawing each dose to ensure uniform drug concentration.

Mandatory Visualizations

Experimental Workflow for Oral Administration of this compound

Caption: Workflow for preparing and orally administering this compound to mice.

Signaling Pathway of MMP-9 and MMP-12 Inhibition by this compound

Caption: Inhibition of MMP-9/12 signaling by this compound.

References

Application Notes and Protocols for Intrathecal Delivery of AZD-1236 in Rodent Models of Spinal Cord Injury

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD-1236 is a potent and selective inhibitor of matrix metalloproteinases (MMPs) -9 and -12, enzymes implicated in the inflammatory cascade following spinal cord injury (SCI).[1][2][3] Preclinical studies in rodent models have demonstrated that intrathecal administration of this compound can significantly mitigate the secondary injury cascade, leading to reduced edema, inflammation, and neuropathic pain, and promoting functional recovery.[4] These application notes provide a comprehensive overview of the preclinical data and detailed protocols for the intrathecal delivery of this compound in rodent models of SCI.

Data Presentation

Table 1: Efficacy of Intrathecal this compound in a Mouse Model of Dorsal Column Crush Injury

| Parameter | Vehicle Control | This compound (5 mg/kg, intrathecal) | Outcome | Reference |

| Spinal Cord Water Content (Edema) | Increased | Dose-dependent reduction | Reduced Edema | [4] |

| Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) | Elevated | Significant suppression | Anti-inflammatory effect | |

| Neuropathic Pain (Tactile Allodynia) | Present | Significant attenuation | Analgesic effect | |

| Blood-Spinal Cord Barrier (BSCB) Breakdown | Increased permeability | Reduced breakdown | BSCB protection | |

| Fibrotic Scarring | Extensive | Reduced scarring | Anti-scarring effect | |

| Axon Regeneration | Limited | Promoted regeneration | Neuro-restorative effect | |

| Locomotor Function (BMS Score) | Impaired | Significant improvement | Improved motor function | |